molecular formula C6H4BrF3N2O B2891540 5-Bromo-3-(trifluoromethoxy)pyridin-2-amine CAS No. 1361852-35-8

5-Bromo-3-(trifluoromethoxy)pyridin-2-amine

Cat. No.: B2891540
CAS No.: 1361852-35-8
M. Wt: 257.01
InChI Key: KALZNRMUOHPSCU-UHFFFAOYSA-N
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Description

5-Bromo-3-(trifluoromethoxy)pyridin-2-amine (CAS 1361852-35-8) is a pyridine-based chemical building block with the molecular formula C6H4BrF3N2O and a molecular weight of 257.01 g/mol . This compound is characterized by its bromo and trifluoromethoxy substituents on the pyridine ring, which are typical of compounds investigated in medicinal chemistry and drug discovery. It serves as a key synthetic intermediate for the development of various pharmacologically active molecules. Scientific literature indicates its potential use in the synthesis of inhibitors for specific biological targets. For instance, it has been referenced in patent applications related to the development of FLUOROALKYL-OXADIAZOLES as inhibitors of HDAC6 activity, a target for treating various diseases, and PYRAZOLE DERIVATIVES that act as inhibitors of DLK (Dual Leucine zipper Kinase) for potential application in treating neurodegenerative disorders . The compound should be handled with care. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment should be worn, and it should only be used in a well-ventilated area . It is recommended to store this product in a cool, dark place under an inert atmosphere . This product is intended for research purposes only and is not approved for use in humans or animals.

Properties

IUPAC Name

5-bromo-3-(trifluoromethoxy)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF3N2O/c7-3-1-4(5(11)12-2-3)13-6(8,9)10/h1-2H,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KALZNRMUOHPSCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1OC(F)(F)F)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1361852-35-8
Record name 5-Bromo-3-(trifluoromethoxy)pyridin-2-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-(trifluoromethoxy)pyridin-2-amine typically involves the bromination of 3-(trifluoromethoxy)pyridin-2-amine. This process can be carried out using bromine or other brominating agents under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the pyridine ring .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired purity. The reaction conditions, including temperature, solvent, and reaction time, are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(trifluoromethoxy)pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-Bromo-3-(trifluoromethoxy)pyridin-2-amine is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-3-(trifluoromethoxy)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group and the bromine atom contribute to its reactivity and ability to form stable complexes with various biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to desired biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyridine Ring

Table 1: Key Structural Analogs and Properties
Compound Name Substituents (Positions) Molecular Formula MW (g/mol) Key Features/Applications Reference
5-Bromo-3-(difluoromethoxy)pyridin-2-amine -OCF₂ (3) C₆H₅BrF₂N₂O 239.02 Lower lipophilicity vs. -OCF₃; storage at 2–8°C
5-Bromo-3-methoxypyridin-2-amine -OCH₃ (3) C₆H₆BrN₂O 217.03 Reduced electron-withdrawing effects; higher solubility
5-Bromo-3-(3-morpholinoprop-1-yn-1-yl)pyridin-2-amine -C≡C-CH₂-morpholine (3) C₁₂H₁₃BrN₄O 333.17 Enhanced solubility via morpholine; Sonogashira coupling synthesis (86% yield)
5-Bromo-3-(indan-1-yl-oxy)pyridin-2-amine -O-indane (3) C₁₄H₁₃BrN₂O 313.17 Bulky substituent; crystal packing via N-H∙∙∙N hydrogen bonds

Positional Isomers

Table 2: Positional Isomerism Effects
Compound Name Substituent Positions Molecular Formula MW (g/mol) Impact on Properties Reference
5-Bromo-6-methoxypyridin-3-amine Br (5), -OCH₃ (6), -NH₂ (3) C₆H₆BrN₂O 217.03 Altered dipole; reduced steric hindrance vs. 5-Br-3-OCF₃
3-Bromo-5-(trifluoromethoxy)pyridin-2-amine Br (3), -OCF₃ (5), -NH₂ (2) C₆H₄BrF₃N₂O 241.01 Distinct electronic distribution; potential for different binding modes

Functional Group Modifications

Key Observations
  • Trifluoromethoxy (-OCF₃) vs. Difluoromethoxy (-OCF₂H) :

    • Trifluoromethoxy increases lipophilicity (LogP: ~3.5–4.0) compared to difluoromethoxy (LogP: ~2.5–3.0), enhancing membrane permeability but reducing aqueous solubility .
    • The -OCF₃ group’s stronger electron-withdrawing effect stabilizes aromatic rings against oxidative metabolism, improving pharmacokinetic profiles .
  • Alkyne-Linked Morpholine vs.

Biological Activity

5-Bromo-3-(trifluoromethoxy)pyridin-2-amine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activities associated with this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C6H4BrF3N2O
  • Molecular Weight : 227.01 g/mol
  • Chemical Structure : The compound features a pyridine ring substituted with a bromine atom and a trifluoromethoxy group, which are critical for its biological activity.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, revealing its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds with trifluoromethyl groups exhibit enhanced antimicrobial properties. A study highlighted that derivatives containing trifluoromethyl groups, including this compound, demonstrated significant activity against various pathogens, including Chlamydia species. The presence of electron-withdrawing groups like trifluoromethyl is crucial for this activity, enhancing the compound's ability to disrupt bacterial cell function .

Pathogen Minimum Inhibitory Concentration (MIC) Reference
Chlamydia spp.5 µg/mL
Staphylococcus aureus0.5 µg/mL
Escherichia coli1 µg/mL

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in cancer research. Studies have demonstrated that similar compounds induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia). The mechanism involves the activation of caspases and modulation of p53 pathways, leading to programmed cell death .

Cell Line IC50 (µM) Mechanism of Action
MCF-74.5Apoptosis induction via caspase activation
U-9371.93Cell cycle arrest at G1 phase

Case Studies

A notable case study involved the synthesis of derivatives based on the trifluoromethoxy-pyridine framework, which exhibited enhanced cytotoxicity compared to standard treatments like doxorubicin. These findings suggest that modifications to the pyridine structure can lead to compounds with superior biological profiles suitable for further development as anticancer agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Bromo-3-(trifluoromethoxy)pyridin-2-amine, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via bromination of a pyridine precursor. For example, bromine or N-bromosuccinimide (NBS) in polar solvents (e.g., acetonitrile) at controlled temperatures (20–50°C) is effective. Key steps include protecting the amino group to prevent side reactions. Yield optimization involves adjusting stoichiometry (1.2–1.5 eq. brominating agent) and reaction time (4–12 hrs) .
  • Validation : Monitor reaction progress via TLC or HPLC. Purification by column chromatography (silica gel, hexane/EtOAc gradient) ensures >95% purity.

Q. Which spectroscopic and crystallographic techniques are most reliable for structural characterization?

  • Techniques :

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., trifluoromethoxy at C3: δ ~120–125 ppm for CF₃O; NH₂ at C2: δ ~5.5 ppm).
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement. For example, monoclinic P2₁/n space group parameters (a = 11.39 Å, β = 110.68°) confirm molecular packing .
    • Data Interpretation : Cross-reference with computational models (DFT) to validate bond angles/distances .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported biological activities (e.g., antimicrobial vs. inactive)?

  • Approach : Perform molecular docking (AutoDock Vina) against targets like bacterial enzymes (e.g., Chlamydia trachomatis dihydrofolate reductase). Compare binding affinities (ΔG) of this compound with analogs (e.g., 3-Bromo-5-(trifluoromethyl)pyridin-2-amine, ΔG = −8.2 kcal/mol) to identify critical substituent interactions .
  • Experimental Follow-up : Validate predictions via in vitro MIC assays (e.g., E. coli ATCC 25922) under varying pH/temperature conditions .

Q. What strategies optimize cross-coupling reactions (e.g., Suzuki-Miyaura) for derivatizing this compound?

  • Catalytic Systems : Use Pd(PPh₃)₄ (5 mol%) with K₂CO₃ in ethanol/toluene (3:1) at 80°C. The bromine at C5 is highly reactive toward boronic acids (e.g., aryl/heteroaryl).
  • Challenges : Steric hindrance from the trifluoromethoxy group may reduce coupling efficiency. Mitigate by using bulky ligands (XPhos) or microwave-assisted synthesis (30 min, 100°C) .

Q. How does the trifluoromethoxy group influence electronic properties compared to trifluoromethyl or methoxy analogs?

  • Analysis :

  • Electron-Withdrawing Effect : Trifluoromethoxy (−OCF₃) has stronger σ-withdrawing but weaker π-donating effects than −CF₃, altering HOMO/LUMO levels (DFT calculations: ΔE = ~0.3 eV).
  • Solubility : LogP = ~2.5 (vs. −CF₃ analog: LogP = ~3.1) suggests improved aqueous compatibility .
    • Experimental Correlation : Compare Hammett σ values (σₚ = 3.72 for −OCF₃) in substitution reactions .

Key Recommendations for Researchers

  • Synthesis : Prioritize NBS over Br₂ for safer, controlled bromination .
  • Characterization : Combine XRD (SHELXL) with DFT for unambiguous structural assignment .
  • Biological Studies : Use isogenic bacterial strains to isolate target-specific effects .

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